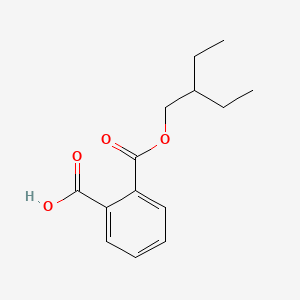

Phthalic acid, mono(2-ethylbutyl) ester

Description

Contextualization within the Broader Class of Phthalate (B1215562) Monoesters

Phthalate monoesters are the primary metabolites of phthalate diesters, formed through hydrolysis in the body. nih.gov They are characterized by a single ester linkage to the phthalic acid backbone, with the other carboxylic acid group remaining free. romj.org This structure imparts a greater polarity to monoesters compared to their parent diesters. nih.gov

Phthalic acid, mono(2-ethylbutyl) ester is structurally similar to other more extensively studied phthalate monoesters, such as mono(2-ethylhexyl) phthalate (MEHP). The key difference lies in the length of the alkyl chain, with the 2-ethylbutyl group having six carbon atoms in total, while the 2-ethylhexyl group has eight. This seemingly small structural variation can influence the compound's physical, chemical, and biological properties.

The general class of phthalate monoesters is of significant scientific interest because they are considered to be the biologically active metabolites of phthalate diesters. nih.gov Their presence in biological and environmental samples is often used as a biomarker of exposure to the parent phthalate compounds. nih.gov

Significance in Environmental and Biological Systems Research

The significance of phthalate monoesters, including by extension this compound, in environmental and biological systems stems from their widespread detection and potential for biological activity. Phthalate diesters are not chemically bound to the polymer matrix of plastics and can leach into the environment, contaminating air, water, soil, and sediment. romj.orgnih.gov Once in the environment, they can be ingested by organisms and metabolized to their respective monoesters.

Phthalate monoesters have been detected in various environmental matrices and are known to be present in numerous plant and microorganism sources. nih.govepa.gov Some studies even suggest the possibility of their biosynthesis in nature. nih.gov From a biological perspective, these compounds are of interest due to their potential to interact with biological systems. For instance, various phthalate monoesters have been shown to possess allelopathic, antimicrobial, and insecticidal properties. bohrium.com

Due to the lack of specific studies on this compound, its direct environmental and biological impact is not well-documented. However, based on the behavior of similar compounds, it is reasonable to hypothesize its presence in environments contaminated with its parent diester, di(2-ethylbutyl) phthalate, and its potential for biological interactions.

Overview of Current Academic Research Trajectories

Current academic research on phthalate monoesters is multifaceted, focusing on several key areas:

Exposure Assessment: A primary research trajectory involves the development of sensitive analytical methods to detect and quantify phthalate monoesters in human and environmental samples. mdpi.com This is crucial for assessing the extent of exposure to parent phthalates.

Toxicological Studies: A significant body of research is dedicated to understanding the toxicological effects of phthalate monoesters. These studies often focus on their potential as endocrine-disrupting chemicals and their effects on reproductive and developmental health. nih.gov

Metabolism and Pharmacokinetics: Researchers are actively investigating the metabolic pathways of various phthalate diesters to their monoester and subsequent secondary metabolites. Understanding the kinetics of these compounds in the body is essential for risk assessment.

Environmental Fate and Transport: Studies in this area aim to elucidate how phthalates and their metabolites move through and persist in different environmental compartments. mdpi.com

While these research trajectories are active for many common phthalate monoesters, there is a discernible gap in the scientific literature concerning this compound. Future research will need to address this gap to fully understand the potential environmental and health implications of this specific compound.

Chemical Properties

Due to the limited availability of experimental data for this compound, the following table includes computed data for the closely related compound, "Phthalic acid, ethyl 2-ethylbutyl ester," and experimentally determined data for its well-studied isomer, "Phthalic acid, mono-2-ethylhexyl ester" (MEHP), for comparative purposes.

| Property | Phthalic acid, ethyl 2-ethylbutyl ester (Computed) | Phthalic acid, mono-2-ethylhexyl ester (MEHP) (Experimental) |

|---|---|---|

| Molecular Formula | C16H22O4 | C16H22O4 |

| Molecular Weight | 278.34 g/mol | 278.34 g/mol |

| Appearance | - | Colorless liquid |

| Density | - | 1.0864 g/mL at 25 °C |

| Refractive Index | - | n/D 1.5051 |

| Flash Point | - | >110°C |

| CAS Number | - | 4376-20-9 |

Detailed Research Findings

Specific research findings on this compound are scarce. However, research on the broader class of phthalate monoesters and the closely related MEHP provides valuable insights.

Environmental Detection and Occurrence

Phthalate esters are ubiquitous environmental contaminants, found in various matrices including the atmosphere, water, soil, and sediments. nih.gov For instance, a study of sediment samples from the East China Sea detected various phthalic acid esters, with di(2-ethylhexyl) phthalate being a predominant compound. nih.gov The presence of the parent diester suggests the potential for the formation of its corresponding monoester metabolite in the environment. While direct measurements of this compound are not widely reported, the detection of other phthalate monoesters in environmental samples is common.

Biological Effects and Metabolism

Phthalate diesters are metabolized in organisms to their corresponding monoesters, which are often considered the more biologically active forms. nih.gov For example, di(2-ethylhexyl) phthalate (DEHP) is metabolized to mono(2-ethylhexyl) phthalate (MEHP). nih.gov These monoesters can then undergo further metabolism before excretion. nih.gov

Studies on MEHP have shown a range of biological effects, including potential endocrine disruption. nih.gov Given the structural similarity, it is plausible that this compound could exhibit similar biological activities, although specific studies are needed to confirm this.

The following table summarizes selected research findings on the broader class of phthalate monoesters, providing context for the potential areas of investigation for this compound.

| Research Area | General Findings for Phthalate Monoesters | Specific Findings for MEHP (for comparison) |

|---|---|---|

| Environmental Presence | Detected in various environmental media, including water, soil, and air. nih.gov | Detected in house dust and as a metabolite in human urine, indicating widespread exposure. romj.org |

| Metabolism | Primary metabolites of phthalate diesters formed by hydrolysis. nih.gov | Primary metabolite of DEHP, can be further metabolized through oxidation. nih.gov |

| Biological Activity | Considered the biologically active form of phthalates, with some showing endocrine-disrupting potential. nih.govnih.gov | Investigated for its effects on the reproductive and developmental systems. nih.gov |

Structure

3D Structure

Properties

CAS No. |

91401-46-6 |

|---|---|

Molecular Formula |

C14H18O4 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-(2-ethylbutoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C14H18O4/c1-3-10(4-2)9-18-14(17)12-8-6-5-7-11(12)13(15)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |

InChI Key |

XSLWVQWUWZGQNV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of Phthalic Acid, Mono 2 Ethylbutyl Ester

Laboratory Synthesis Methodologies for Research Applications

In a laboratory setting, Phthalic acid, mono(2-ethylbutyl) ester is typically synthesized for use as an analytical standard or in toxicological research. The most direct method involves the reaction of phthalic anhydride (B1165640) with 2-ethylbutanol.

The industrial production of phthalate (B1215562) esters, in general, proceeds through the esterification of phthalic anhydride with an excess of a specific alcohol. wikipedia.org This process occurs in two steps: a rapid initial reaction to form the monoester, followed by a slower second esterification to yield the diester. wikipedia.org For research applications requiring the specific monoester, the reaction conditions can be controlled to favor its formation and isolation. This is achieved by carefully managing the stoichiometry of the reactants.

A common laboratory approach is to react phthalic anhydride with one molar equivalent of 2-ethylbutanol. The reaction can be performed with or without a catalyst. The initial monoesterification occurs readily when phthalic anhydride is heated with the alcohol. wikipedia.orggoogle.com This first step of the reaction does not produce water and is generally faster than the second esterification step. To maximize the yield of the monoester and prevent the formation of the diester, a precise 1:1 molar ratio of phthalic anhydride to 2-ethylbutanol is used. The resulting product, this compound, can then be purified from any unreacted starting materials or the small amount of diester that may have formed. This compound can serve as a precursor for synthesizing mixed-ester phthalates or other derivatives for specialized applications. sigmaaldrich.comchemicalbook.com

| Reactant A | Reactant B | Key Condition | Primary Product |

|---|---|---|---|

| Phthalic anhydride | 2-Ethylbutanol | 1:1 Molar Ratio | This compound |

Biotransformation Pathways from Parent Phthalate Diesters

This compound is primarily known as a major metabolite of the widely used plasticizer, di(2-ethylbutyl) phthalate (DEBP). In biological systems, including humans and other mammals, phthalate diesters are not covalently bound to plastic polymers and can leach into the environment, leading to exposure. mdpi.com Once absorbed, these diesters undergo rapid biotransformation. mdpi.com The metabolism of phthalates generally involves a two-phase process, starting with the hydrolysis of the diester to its monoester. mdpi.com This initial conversion is a critical step, as the resulting monoesters are often considered more biologically active than their parent diesters. mdpi.commdpi.com

The primary metabolic pathway for the formation of this compound from its parent diester is enzymatic hydrolysis. nih.gov This reaction involves the cleavage of one of the two ester bonds of the phthalate diester, yielding the monoester and a corresponding alcohol, in this case, 2-ethylbutanol. researchgate.net This biotransformation is facilitated by a variety of non-specific enzymes with esterase and lipase (B570770) activity that are present in various tissues. mdpi.commdpi.com

Key enzymes and tissues involved in this process include:

Carboxylesterases (CES) : These enzymes are abundant in the liver, small intestine, kidneys, and lungs and play a significant role in the hydrolysis of phthalate diesters. nih.gov Studies on similar phthalates like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) have shown that the small intestine and liver are primary sites for this metabolic conversion. nih.gov

Pancreatic Cholesterol Esterases : Research has demonstrated that cholesterol esterases from the pancreas can effectively hydrolyze various phthalate diesters to their monoester forms. researchgate.net

Other Lipases and Esterases : Enzymes present in the gut, skin, and blood can also contribute to the hydrolysis of phthalates. novapublishers.com

The rate and extent of hydrolysis can be influenced by the structure of the phthalate's alkyl chains. nih.gov Shorter-chain diesters are often more readily hydrolyzed compared to their long-chain counterparts. nih.gov This rapid conversion to the monoester is a crucial step in the detoxification and eventual elimination of phthalates from the body. mdpi.com

| Enzyme Class | Primary Location | Function |

|---|---|---|

| Carboxylesterases (CES) | Liver, Small Intestine, Kidney | Hydrolyzes phthalate diesters to monoesters. nih.gov |

| Pancreatic Lipases / Esterases | Pancreas, Gut | Cleaves one ester bond of the parent diester. mdpi.comresearchgate.net |

| Skin Esterases | Skin | Contributes to metabolism upon dermal exposure. novapublishers.com |

While hydrolysis is the predominant initial step, oxidative metabolism also plays a crucial role in the biotransformation of phthalates. nih.govnih.gov This process is primarily mediated by cytochrome P450 (CYP) enzymes, which are a family of monooxygenases found mainly in the liver. mdpi.com

Oxidative metabolism can contribute to monoester formation in two ways:

Oxidative O-dealkylation : CYP enzymes can directly cleave the ester linkage through an oxidative reaction, yielding the monoester. This pathway is considered an alternative to direct hydrolysis for some phthalates. frontiersin.org

Oxidation of the Alkyl Chain : More commonly, after the initial hydrolysis to this compound, the monoester itself undergoes further oxidative metabolism. nih.govnih.gov The 2-ethylbutyl side chain can be hydroxylated or oxidized at various positions by CYP enzymes. nih.govnih.gov This subsequent oxidation makes the molecule more water-soluble and facilitates its conjugation and excretion. For high-molecular-weight phthalates, these oxidized monoester metabolites are often found in higher concentrations in urine than the primary monoester, making them sensitive biomarkers of exposure. nih.govnih.gov

The interplay between hydrolysis and oxidative metabolism is a key feature of phthalate biotransformation, leading to a variety of metabolites that are ultimately eliminated from the body. novapublishers.com

Potential for Biosynthesis in Natural Systems

While phthalates are most commonly known as synthetic industrial chemicals, there is growing evidence that some phthalate esters are also produced naturally by various living organisms. nih.gov These naturally occurring phthalates have been identified in plants, algae, bacteria, and fungi, suggesting that biosynthetic pathways for these compounds exist in nature. nih.govresearchgate.net

The biosynthesis of phthalates is believed to involve a modified version of the shikimate pathway, a metabolic route used by bacteria, fungi, and plants for the synthesis of aromatic amino acids. wikipedia.org Although the specific enzymatic steps for the biosynthesis of this compound have not been explicitly detailed, the general discovery of natural phthalates implies that it could potentially be produced through such pathways. nih.gov

Organisms may biosynthesize phthalates for various ecological purposes, including:

Defense Mechanisms : Phthalates produced by plants and microorganisms have shown antimicrobial and insecticidal properties. nih.gov

Allelopathy : Some plants may release phthalates to inhibit the growth of competing plant species. nih.gov

The natural occurrence of some phthalates complicates the assessment of environmental contamination, as it can create a background level of these compounds. wikipedia.org However, it is important to note that many of the phthalates commonly found in environmental samples, particularly those with complex branched-chain alcohols like 2-ethylbutanol, are predominantly of anthropogenic origin.

Environmental Dynamics and Biotransformation of Phthalic Acid, Mono 2 Ethylbutyl Ester

Occurrence and Distribution in Environmental Compartments

Phthalate (B1215562) esters (PAEs) are widespread environmental contaminants due to their extensive use and their ability to leach from plastic products. scienceopen.com As metabolites, the presence of monoesters like mono(2-ethylbutyl) phthalate indicates the ongoing degradation of parent PAEs in various environmental matrices. nih.gov

PAEs are frequently detected in diverse aquatic environments, including surface water, groundwater, and seawater, with concentrations reported to range from nanograms per liter (ng/L) to milligrams per liter (mg/L). nih.gov Due to their hydrophobic properties, many PAEs tend to associate with organic matter and accumulate in sediments. researchgate.net Consequently, sediments often act as a sink for these compounds, showing higher contamination levels than the overlying water column. researchgate.net

Studies have identified di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP) as among the most common PAEs found in riverine and marine systems. researchgate.netnih.gov For instance, total concentrations of six priority PAEs in the sediments of rivers in southern Jiangsu Province, China, ranged from 2.3 to 80.1 mg/kg. nih.gov In the Love River in Taiwan, DEHP was found in all sediment samples, with concentrations ranging from 4.2 to 66.7 mg/kg (dry weight). mdpi.com The presence of monoesters such as mono(2-ethylhexyl) phthalate (MEHP), a close structural analog of mono(2-ethylbutyl) ester, has been confirmed in various wild marine organisms, which points to the biotransformation of parent diesters within these ecosystems. nih.gov

| Compound | Matrix | Concentration Range | Location/Study Reference |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | River Sediment | 4.2 - 66.7 mg/kg dw | Love River, Taiwan mdpi.com |

| Di-n-butyl phthalate (DBP) & DEHP | Freshwater Sediment | 24.9 - 71.9 mg/kg | Taiwan nih.gov |

| Total Priority PAEs | River Sediment | 2.3 - 80.1 mg/kg | Jiangsu Province, China nih.gov |

| General PAEs | Surface Water | 0.002 - 86 µg/L | General Review researchgate.net |

The application of plastic products in agriculture, such as plastic film mulching, contributes significantly to PAE contamination in terrestrial ecosystems. scienceopen.commdpi.com PAEs have been widely detected in agricultural soils and can be absorbed and accumulated by plants. mdpi.comnih.gov Studies have shown that the concentrations of PAEs in soil can increase with the duration of film mulching. mdpi.com

In a study of agricultural fields, DEHP and DBP were the predominant PAEs found. mendelu.cz For example, soil concentrations of DBP ranged from 0.28 to 1.59 mg/kg, and DEHP concentrations were up to 0.73 mg/kg. mendelu.czresearchgate.net Plants grown in contaminated soil, such as maize and wheat, can absorb these compounds, leading to their distribution in roots, stems, leaves, and grains. mdpi.commendelu.cz Research has also identified PAEs in the extracts and root exudates of numerous plant species, indicating complex interactions between these compounds and terrestrial flora. nih.govresearchgate.net The presence of mono(2-ethylbutyl) ester in these environments would be a direct result of the partial degradation of its parent diester within the soil matrix or plant tissues.

| Compound | Matrix | Concentration Range (dry matter) | Study Reference |

|---|---|---|---|

| Di-n-butyl phthalate (DBP) | Agricultural Soil | 0.28 - 1.59 mg/kg | mendelu.czresearchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Agricultural Soil | <0.03 - 0.73 mg/kg | mendelu.czresearchgate.net |

| Di-n-butyl phthalate (DBP) | Crop Underground Parts | 1.68 - 14.26 mg/kg | researchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Crop Underground Parts | 0.12 - 10.34 mg/kg | researchgate.net |

| Total 16 PAEs | Greenhouse Soil | 1.94 - 35.44 mg/kg | scienceopen.com |

PAEs are semi-volatile organic compounds and are ubiquitously present in the atmosphere. nih.gov They exist in both the gas phase and adsorbed onto particulate matter. nih.govresearchgate.net The distribution between these two phases is dependent on the specific PAE's volatility and the ambient temperature. Lower molecular weight PAEs are more prevalent in the gas phase, while higher molecular weight compounds, such as DEHP, are more commonly associated with airborne particles like PM2.5. researchgate.netresearchgate.net The detection of PAEs in atmospheric samples from both indoor and outdoor environments confirms their widespread dispersal. researchgate.net As a degradation product, mono(2-ethylbutyl) ester could potentially be formed through atmospheric chemical reactions or be present on particulates that have settled after originating from contaminated soil or water.

Environmental Fate and Degradation Mechanisms

The persistence and transformation of phthalic acid, mono(2-ethylbutyl) ester in the environment are governed by biotic and abiotic degradation processes.

Microbial action is a primary mechanism for the degradation of PAEs in the environment. sysu.edu.cnresearchgate.net A wide array of bacteria and fungi are capable of metabolizing these compounds under both aerobic and anaerobic conditions. sysu.edu.cnresearchgate.net The biodegradation of a parent diester typically proceeds via a two-step hydrolysis pathway. sysu.edu.cnnih.gov

First Hydrolysis: The parent diester is hydrolyzed by esterases or hydrolases into the corresponding monoester and an alcohol. In this case, di(2-ethylbutyl) phthalate would be converted to this compound and 2-ethylbutanol.

Second Hydrolysis: The monoester is further hydrolyzed to phthalic acid and another molecule of alcohol. nih.gov

Phthalic acid is a key intermediate that is then funneled into central metabolic pathways. sysu.edu.cn Under aerobic conditions, phthalic acid is typically converted to protocatechuate, which subsequently undergoes ring cleavage and is mineralized to carbon dioxide and water. sysu.edu.cnnih.govresearchgate.net

Numerous bacterial genera have been identified as being capable of degrading PAEs, including Pseudomonas, Bacillus, Rhodococcus, Gordonia, Mycobacterium, and Burkholderia. sysu.edu.cnnih.govnih.govnih.gov For example, a strain of Burkholderia sp. was shown to degrade DEHP through its monoester, MEHP, to phthalic acid. nih.gov Similarly, various Pseudomonas and Bacillus species have demonstrated efficient degradation of different PAEs. nih.govnih.gov

Thermal decomposition is an important abiotic degradation pathway. Studies on mono(2-ethylhexyl) phthalate (MEHP), a close structural analog to mono(2-ethylbutyl) ester, provide insight into the thermal behavior of these monoesters. The thermal decomposition of MEHP was investigated over a temperature range of 80°C to 250°C. epa.gov At 150°C, 50% decomposition was observed after a 12-hour period, which increased to 90% at 250°C. epa.gov

The primary products of this thermal decomposition were identified as the parent diester (bis(2-ethylhexyl) phthalate), the corresponding alcohol (2-ethylhexanol), and phthalic anhydride (B1165640). epa.govjst.go.jp Minor products, such as phthalic acid, have also been noted in the thermal decomposition of other PAEs. epa.gov The presence of other materials, such as Polyvinyl chloride (PVC), can lower the decomposition temperature of phthalates. researchgate.net

Pharmacokinetics and in Vitro/in Vivo Metabolism of Phthalic Acid, Mono 2 Ethylbutyl Ester

Absorption and Distribution Mechanisms in Model Organisms

There is currently no specific information available in the peer-reviewed scientific literature regarding the absorption and distribution mechanisms of Phthalic acid, mono(2-ethylbutyl) ester in any model organism. While general principles of phthalate (B1215562) absorption suggest that these compounds are typically well-absorbed through the gastrointestinal tract, specific studies quantifying the bioavailability, tissue distribution, and potential for bioaccumulation of MEBP have not been published.

Comparative Metabolic Profiles in Different Species

Detailed comparative metabolic profiles of this compound across different species are not available in the current scientific literature. Phthalate monoesters, in general, undergo extensive metabolism. nih.govnih.gov However, the specific metabolites and the enzymatic pathways responsible for the biotransformation of MEBP have not been characterized.

Glucuronidation and Conjugation Pathways

There are no published studies specifically investigating the glucuronidation or other conjugation pathways of this compound. For other phthalate monoesters like MEHP, glucuronidation is a significant metabolic pathway, primarily occurring in the liver and intestine, involving various UDP-glucuronosyltransferase (UGT) enzymes. nih.goveui.eunih.gov However, it is not scientifically sound to assume that MEBP follows the exact same metabolic fate without specific experimental evidence.

Oxidative Biotransformation and Metabolite Characterization

Research on the oxidative biotransformation of this compound and the characterization of its potential metabolites is not available in the public domain. The oxidative metabolism of other longer-chain phthalate monoesters, such as MEHP, is known to involve hydroxylation and subsequent oxidation of the alkyl side chain, leading to a variety of oxidized metabolites. nih.govnih.gov These reactions are typically mediated by cytochrome P450 enzymes. nih.gov Without dedicated studies on MEBP, the specific oxidative metabolites and the enzymes involved remain unknown.

Excretion Kinetics and Elimination Routes

Specific data on the excretion kinetics and elimination routes of this compound are not documented in the scientific literature. Generally, phthalate metabolites are eliminated from the body relatively quickly, with the primary route of excretion being urine. nih.govnih.gov Studies on compounds like MEHP and mono-n-butyl phthalate (MnBP) have estimated elimination half-lives and quantified the percentage of the administered dose excreted in urine. nih.gov However, no such kinetic data has been published for MEBP.

Data Tables

Due to the absence of quantitative research data for this compound in the scientific literature, no data tables can be generated.

Mechanistic Toxicology of Phthalic Acid, Mono 2 Ethylbutyl Ester at Cellular and Molecular Levels

Endocrine Disrupting Mechanisms and Receptor Interactions

Phthalic acid, mono(2-ethylhexyl) ester (MEHP) is the primary and more bioactive metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). nih.govoup.com Its toxicological impact is largely driven by its ability to interfere with multiple endocrine pathways at the cellular and molecular levels. MEHP interacts with various nuclear receptors, perturbs hormonal signaling cascades, and disrupts the synthesis of essential steroid hormones, leading to a range of adverse effects on the reproductive and endocrine systems. nih.govnih.govmdpi.com

MEHP is a known activator of Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that play a central role in lipid metabolism and homeostasis. oup.comresearchgate.net The compound demonstrates the ability to activate both PPARα and PPARγ isoforms. oup.comresearchgate.net The activation of PPARα by MEHP is linked to rodent hepatocarcinogenesis, a process involving the proliferation of peroxisomes in liver cells. oup.com

Activation of PPARγ by MEHP contributes to adipocyte differentiation and insulin (B600854) sensitization. researchgate.net However, this interaction can also disrupt normal placental development. In human placental villous cytotrophoblasts, MEHP has been shown to have a U-shaped dose-response effect on PPARγ activity, which is crucial for their differentiation into syncytiotrophoblasts. nih.govnih.gov This interaction alters lipid composition and affects the mitogen-activated protein kinase (MAPK) pathway within these essential placental cells. nih.govnih.gov Studies have determined the effective concentrations for half-maximal response (EC50) for MEHP's activation of different PPAR isoforms, showing higher potency for mouse PPARα compared to human PPARα. scite.ai

| Receptor Isoform | Species | EC50 Value (μM) | Reference |

|---|---|---|---|

| PPARα | Mouse | 0.6 | scite.ai |

| PPARα | Human | 3.2 | scite.ai |

| PPARγ | Mouse | 10.1 | scite.ai |

| PPARγ | Human | 6.2 | scite.ai |

Research indicates that MEHP does not act as an androgen agonist; it does not activate the androgen receptor (AR). nih.govresearchgate.net Instead, it exhibits anti-androgenic properties. nih.govnih.gov In vitro studies using yeast androgen bioassays (YAS) have demonstrated that MEHP can inhibit androgen receptor activity, with a reported half-maximal inhibitory concentration (IC50) of 736 μM. nih.govresearchgate.netmdpi.com

Further investigation into the mechanism suggests that this anti-androgenic effect may be related to non-receptor-mediated actions, such as the inhibition of protein synthesis or disruption of gene transcription, rather than direct competitive binding to the receptor. mdpi.com However, computational induced-fit docking studies predict that MEHP and its secondary metabolites can interact with the ligand-binding pocket of the AR. nih.gov These in silico models show that the amino-acid residue interactions of MEHP have a high degree of similarity (91–100%) compared to the native ligand, testosterone (B1683101), and share a common hydrogen bonding interaction with the amino acid Arg-752. nih.gov This suggests a potential for MEHP to disrupt AR signaling, which could contribute to androgen-related reproductive dysfunction. nih.gov

| Activity | Parameter | Value | Reference |

|---|---|---|---|

| Androgenic (Agonist) Activity | Effect | Not Observed | nih.gov |

| Anti-Androgenic (Antagonist) Activity | IC50 | 736 μM | nih.gov |

| Structural Binding Similarity to Testosterone | Amino-Acid Residue Interaction | 91-100% | nih.gov |

Similar to its interaction with the androgen receptor, MEHP does not exhibit estrogenic (agonistic) activity. nih.govnih.gov However, it functions as an anti-estrogen by inhibiting the activity of the estrogen receptor (ER). nih.gov Using a yeast estrogen bioassay (YES), studies have confirmed MEHP's anti-estrogenic activity, establishing an IC50 value of 125 μM. nih.govresearchgate.net

The mechanism for this inhibitory effect has been identified as receptor-mediated. nih.govnih.gov This indicates that MEHP directly interacts with the estrogen receptor to block its normal function. mdpi.com In mouse spermatogonia-derived cells, MEHP exposure was found to decrease the expression of Estrogen Receptor 1 (ESR1), a key transcription factor, which may contribute to downstream toxic effects like cell cycle dysregulation and apoptosis. mdpi.com

| Activity | Parameter | Value | Reference |

|---|---|---|---|

| Estrogenic (Agonist) Activity | Effect | Not Observed | nih.gov |

| Anti-Estrogenic (Antagonist) Activity | IC50 | 125 μM | nih.gov |

| Mechanism | Type | Receptor-mediated | mdpi.com |

MEHP significantly disrupts steroidogenesis, the metabolic pathway for producing steroid hormones. nih.govbioscientifica.com A primary mechanism is the inhibition of testosterone formation in Leydig cells. nih.gov This occurs partly through the reduction of the steroidogenic acute regulatory (StAR) protein, which is essential for transporting cholesterol—the precursor for all steroid hormones—into the mitochondria. nih.govresearchgate.net

In addition to affecting StAR protein, MEHP impairs mitochondrial function in steroidogenic cells, leading to a decrease in the mitochondrial membrane potential and reduced oxygen consumption, which are critical for hormone synthesis. nih.gov In female reproductive tissues, MEHP exposure has been shown to decrease the production of progesterone (B1679170), testosterone, and estradiol (B170435) in granulosa cells and ovarian follicles. researchgate.netimrpress.com This is achieved by inhibiting the transcription of key steroidogenic enzymes such as aromatase. researchgate.net Some studies also suggest that MEHP can directly stimulate basal steroidogenesis through a cAMP-independent mechanism, potentially by increasing the amount of cholesterol available for the process, which may affect the hypothalamic-pituitary-gonadal axis. bioscientifica.com

| Target Cell/Tissue | Effect | Mechanism | Reference |

|---|---|---|---|

| Leydig Cells (MA-10) | Inhibition of progesterone biosynthesis | Reduced StAR protein levels, impaired mitochondrial function | nih.gov |

| Granulosa Cells | Decline in estradiol production | Inhibited transcription of aromatase | researchgate.net |

| Gonadal Cells (Male & Female) | Stimulation of basal steroidogenesis | cAMP-independent; increased cholesterol availability | bioscientifica.com |

Exposure to MEHP and its parent compound, DEHP, can disrupt the balance of the hypothalamic-pituitary-thyroid (HPT) axis, which is critical for regulating metabolism and development. nih.govnih.gov Studies in zebrafish larvae exposed to MEHP showed significantly decreased whole-body thyroxine (T4) levels and increased triiodothyronine (T3) levels. nih.gov This hormonal imbalance indicates a clear disruption of thyroid endocrine function. nih.gov

The mechanisms underlying these changes involve alterations in the expression of genes crucial to the HPT axis. nih.gov MEHP exposure was found to upregulate genes related to thyroid hormone metabolism (Dio1, Dio2, and UGT1ab), which could explain the observed decrease in T4. nih.gov Furthermore, MEHP induced the transcription of genes involved in thyroid development and hormone synthesis (such as TSHβ, NIS, and TG) while down-regulating the gene responsible for the thyroid hormone transport protein, transthyretin (TTR). nih.gov In rats, exposure to DEHP resulted in decreased serum levels of T3, T4, FT3, and FT4, and altered expression of thyroid-stimulating hormone receptor (TSHR) and thyrotropin-releasing hormone receptor (TRHR). nih.govresearchgate.netepa.gov

Reproductive System Mechanistic Perturbations

The endocrine-disrupting activities of MEHP culminate in significant mechanistic perturbations of the male and female reproductive systems. In males, the anti-androgenic effects and inhibition of testosterone synthesis by Leydig cells are primary drivers of toxicity. nih.govmdpi.com Prenatal exposure is linked to testicular dysgenesis syndrome, characterized by disorders such as cryptorchidism and hypospadias. mdpi.com MEHP exposure also leads to testicular atrophy and impaired spermatogenesis by inducing apoptosis in spermatogonia-derived cells and shortening telomeres. mdpi.commdpi.com

Molecular and Cellular Impacts on Testicular Cells (e.g., Sertoli and Leydig Cells)

Phthalic acid, mono(2-ethylbutyl) ester and its analogs can exert direct toxic effects on the primary cells of the testes, namely Sertoli and Leydig cells, leading to significant testicular dysfunction. nih.gov

Sertoli cells, which are crucial for sperm development and the maintenance of the testicular microenvironment, are a key target. nih.gov Exposure to MEHP has been shown to induce cytoplasmic rarefaction and vacuolation in Sertoli cells in vivo. nih.gov This compound can disrupt the integrity of the blood-testis barrier, which is formed by tight junctions between adjacent Sertoli cells. nih.gov This disruption is associated with the decreased expression and mislocalization of tight junction-associated proteins like ZO-1 and occludin, leading to the sloughing of spermatocytes and spermatids. nih.gov

Leydig cells, responsible for the production of testosterone, are also adversely affected. MEHP can cause ultrastructural alterations in Leydig cells and directly impact their structure and function, as evidenced by changes in testosterone output. nih.govnih.gov Studies have demonstrated that while MEHP can stimulate basal androgen production, it can also suppress mitochondrial function in Leydig cells, leading to increased superoxide (B77818) generation and potentially causing oxidative stress in surrounding testicular cells. nih.gov Furthermore, exposure to certain phthalate monoesters has been linked to testicular atrophy and a decrease in the zinc content within the gonads.

Table 1: Summary of Molecular and Cellular Impacts on Testicular Cells

| Cell Type | Molecular/Cellular Impact | Research Findings |

|---|---|---|

| Sertoli Cells | Cytoplasmic rarefaction and vacuolation | Observed in vivo following exposure. nih.gov |

| Disruption of blood-testis barrier | Decreased expression and mislocalization of ZO-1 and occludin. nih.gov | |

| Impaired structural integrity | Leads to sloughing of spermatocytes and spermatids. nih.gov | |

| Leydig Cells | Ultrastructural alterations | Direct effects on cell structure observed. nih.gov |

| Altered testosterone production | Both stimulation of basal production and inhibition of stimulated production reported. nih.govplos.org | |

| Mitochondrial dysfunction | Increased superoxide generation and suppressed ATP production. nih.gov | |

| Induction of apoptosis | Increased oxidative stress can lead to apoptosis. besjournal.com |

Ovarian Follicular Development and Ovulation Process Dysregulation

The toxicological effects of this compound extend to the female reproductive system, particularly impacting ovarian function. MEHP has been shown to directly affect folliculogenesis and steroidogenesis, two processes essential for female fertility. nih.govnih.gov

Research indicates that MEHP can accelerate the recruitment of primordial follicles in the neonatal ovary. nih.gov This premature activation of the finite follicle pool could potentially lead to a diminished ovarian reserve later in life. In cultured antral follicles, MEHP has been found to inhibit follicle growth and increase follicular degeneration. dtu.dkmdpi.com

Table 2: Dysregulation of Ovarian Follicular Development and Ovulation

| Process | Effect of MEHP | Detailed Findings |

|---|---|---|

| Folliculogenesis | Accelerated primordial follicle recruitment | Direct effect on neonatal ovaries. nih.gov |

| Inhibition of antral follicle growth | Observed in in vitro follicle cultures. dtu.dkmdpi.com | |

| Increased follicular atresia | Higher proportion of atretic follicles observed after exposure. dtu.dk | |

| Steroidogenesis | Inhibition of steroid hormone synthesis | Decreased mRNA levels of key steroidogenic enzymes. nih.gov |

| Reduced hormone levels | Significant decrease in testosterone, estrone, and estradiol. nih.gov | |

| Ovulation | Potential impairment | Inhibition of antral follicle growth and steroidogenesis can disrupt the ovulatory process. frontiersin.org |

Alterations in Signaling Pathways Relevant to Reproductive Function (e.g., cAMP)

The reproductive toxicity of this compound is mediated through the alteration of critical signaling pathways. One of the key pathways affected is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade, which is vital for the hormonal regulation of reproductive cell function.

In Sertoli cells, MEHP has been demonstrated to reduce the follicle-stimulating hormone (FSH)-induced elevation of intracellular cAMP levels by approximately 40%. nih.gov This inhibition is specific to FSH-stimulated cAMP accumulation and does not appear to involve the stimulation of cAMP breakdown. nih.gov The action of MEHP on this pathway seems to be independent of the inhibitory adenylate cyclase pathway. nih.gov

In addition to the cAMP pathway, MEHP also influences the phosphatidylinositol 3-kinase (PI3K) signaling pathway. In neonatal ovaries, MEHP has been shown to decrease the levels of phosphatase and tensin homolog (PTEN) and increase the levels of phosphorylated protein kinase B (Akt), leading to an overactivation of PI3K signaling. nih.govnih.gov This overactivation is linked to the accelerated recruitment of primordial follicles. nih.gov

Table 3: Alterations in Key Reproductive Signaling Pathways

| Signaling Pathway | Effect of MEHP | Cellular Context |

|---|---|---|

| cAMP Signaling | Inhibition of FSH-stimulated cAMP accumulation | Primary rat Sertoli cell cultures. nih.gov |

| PI3K Signaling | Overactivation | Cultured neonatal mouse ovaries. nih.govnih.gov |

| Decreased PTEN levels | Associated with accelerated primordial follicle recruitment. nih.gov | |

| Increased phosphorylated Akt levels | Indicates upregulation of the PI3K pathway. nih.gov |

Hepatic Mechanistic Responses

The liver is a primary site for the metabolism of xenobiotics, including phthalates, and is therefore susceptible to their toxic effects. The mechanistic responses in the liver involve the induction and modulation of various enzyme systems.

Induction of Peroxisomal Enzyme Activities (e.g., KCN-insensitive palmitoyl-CoA oxidation, carnitine acetyltransferase)

Phthalates are well-known peroxisome proliferators in rodents. The parent compound of MEHP, di(2-ethylhexyl) phthalate (DEHP), has been shown to induce the activity of carnitine acetyltransferase. nih.gov The induction of peroxisomal β-oxidizing enzymes by DEHP appears to be independent of the thyroid status of the animal. nih.gov A metabolite of DEHP, mono(2-ethyl-5-oxohexyl)phthalate, has been found to inhibit mitochondrial carnitine acyltransferase I, which could lead to an accumulation of fatty acids and subsequently induce peroxisome proliferation. nih.gov This suggests that while the parent compound induces certain peroxisomal enzymes, its metabolites may have complex and sometimes opposing effects on related mitochondrial pathways.

Microsomal Enzyme Induction (e.g., Cytochrome P-450 isoforms, lauric acid hydroxylation)

MEHP has been shown to induce the expression of certain cytochrome P-450 (CYP) isoforms. Specifically, MEHP can induce the PXR-mediated transcription of the CYP3A4 promoter in a dose-dependent manner. nih.gov Co-exposure to glucocorticoids can enhance this induction. nih.gov CYP enzymes are involved in the oxidative metabolism of a vast number of compounds. The induction of CYP3A4 by phthalates could have significant implications for drug interactions and the metabolism of other xenobiotics. nih.gov Furthermore, P450 enzymes, such as those in the CYP4A family, are known to be involved in the ω-hydroxylation of fatty acids like lauric acid. nih.govnih.gov

Cytosolic Enzyme Modulation (e.g., epoxide hydrolase, glutathione (B108866) S-transferase)

Exposure to MEHP can modulate the activity of cytosolic enzymes involved in detoxification processes. In zebrafish liver cells, MEHP treatment led to increased levels of glutathione S-transferase (GST) activity in a dose-dependent manner. nih.gov GSTs are crucial for the conjugation of electrophilic compounds with glutathione, facilitating their detoxification and excretion. The induction of GST suggests an adaptive response to the oxidative stress potentially caused by MEHP. nih.gov While the direct effect of MEHP on epoxide hydrolase is less characterized, this enzyme plays a critical role in the detoxification of epoxides, which can be formed during the metabolism of various xenobiotics.

Table 4: Hepatic Mechanistic Responses to Phthalate Exposure

| Enzyme System | Specific Enzyme/Activity | Effect |

|---|---|---|

| Peroxisomal | Carnitine acetyltransferase | Induced by parent compound (DEHP). nih.gov |

| KCN-insensitive palmitoyl-CoA oxidation | Generally induced by peroxisome proliferators. | |

| Microsomal | Cytochrome P-450 (CYP3A4) | Induced via PXR-mediated transcription. nih.gov |

| Lauric acid hydroxylation | Catalyzed by CYP4A isoforms, which can be influenced by xenobiotics. nih.govnih.gov | |

| Cytosolic | Glutathione S-transferase (GST) | Activity increased in a dose-dependent manner. nih.gov |

| Epoxide hydrolase | Involved in detoxification; direct modulation by MEHP requires further study. |

Immunotoxicity Mechanisms

Phthalate monoesters are recognized for their potential to modulate the immune system. The mechanisms underlying the immunotoxicity of compounds like this compound involve complex interactions with immune cells and signaling pathways, leading to altered immune function. Studies on analogous phthalates have shown effects ranging from inhibition of cell proliferation to altered antibody responses. nih.gov

Exposure to phthalate monoesters can lead to significant alterations in the expression of genes and the activity of enzymes that are critical for immune function. For instance, studies on mono(2-ethylhexyl) phthalate (MEHP), a structurally similar branched-chain phthalate, have demonstrated the ability to disrupt the expression and activities of key antioxidant enzymes such as copper/zinc superoxide dismutase (SOD1) and glutathione peroxidase (GPX) in various cell types. nih.gov Such alterations can impair the cell's ability to manage oxidative stress, a key factor in immune cell health and function. Furthermore, exposure to certain phthalates has been linked to changes in the expression of genes that regulate cell cycle and apoptosis, which can directly impact lymphocyte proliferation and survival. nih.govnih.gov

Below is a table summarizing observed effects of a related phthalate monoester on immune-related gene expression and enzyme activity.

| Affected Molecule | Observed Effect | Functional Implication |

| SOD1, GPX | Decreased expression and activity | Impaired antioxidant defense |

| Bcl-2 (anti-apoptotic) | Decreased expression | Increased susceptibility to apoptosis |

| Bax (pro-apoptotic) | Increased expression | Promotion of apoptosis |

| Ccnd2, Ccne1, Cdk4 (cell cycle regulators) | Decreased expression | Inhibition of cell proliferation |

This interactive table is based on data from studies on mono(2-ethylhexyl) phthalate (MEHP) and illustrates potential mechanisms applicable to structurally similar compounds.

A key mechanism in the toxicity of many phthalate monoesters is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov Increased ROS levels can overwhelm the cellular antioxidant defense systems, leading to damage of lipids, proteins, and DNA. This oxidative damage can trigger inflammatory responses and apoptosis in immune cells. nih.govnih.gov Research on MEHP has shown that it can increase ROS levels, and that the co-administration of an antioxidant like N-acetylcysteine (NAC) can rescue cells from the toxic effects, confirming the central role of oxidative stress in its mechanism of action. nih.govnih.gov The generation of ROS can activate various stress-response signaling pathways that further modulate immune responses.

Phthalate monoesters can interfere with critical immune signaling pathways, leading to dysregulated cellular responses. Exposure to these compounds has been shown to activate stress-activated protein kinase pathways such as p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases (ERKs), as well as pathways like phosphotidylinositol-3-kinase (PI3K)/Akt and NF-κB. nih.gov Activation of these pathways can lead to a variety of outcomes in immune cells, including altered cytokine production, impaired proliferation of B cells, and a reduction in the abundance of antibody-secreting cells. nih.govnih.gov

Epigenetic Modifications and Gene Expression Alterations

Phthalates are considered epigenetically toxic, meaning they can cause heritable changes in gene expression without altering the underlying DNA sequence. mdpi.com These epigenetic mechanisms, including DNA methylation and histone modifications, are critical ways in which environmental exposures can lead to long-term changes in cellular function. mdpi.comconsensus.app

Studies have shown that phthalate exposure can alter DNA methylation patterns, which play a crucial role in gene silencing and activation. nih.gov For example, changes in the methylation of long interspersed nucleotide elements (LINE-1) have been associated with phthalate exposure. frontiersin.org Additionally, phthalates can modify histones, the proteins around which DNA is wound. Specific modifications, such as the methylation of histone H3 at lysine (B10760008) 27 (H3K27me3), have been observed following exposure to MEHP, which can lead to altered chromatin structure and gene dysregulation. researchgate.net These epigenetic changes can affect a wide array of genes, including those involved in oxidative phosphorylation, energy metabolism, and embryonic development. nih.govnih.gov The resulting alterations in the transcriptome can underlie many of the observed toxicological outcomes. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a phthalate, such as its alkyl side chain, influences its biological activity and toxicological mechanisms. nih.govnih.gov These studies help predict the potential toxicity of less-studied phthalates based on the known activities of structurally related compounds.

The biological activity of phthalate esters is highly dependent on the length and branching of their alkyl side chains. nih.gov Research indicates that the interaction with nuclear receptors and other biological targets is often optimal for phthalates with alkyl chains of a certain length, typically between three and six or eight carbons. nih.govnih.gov Phthalates with very short or very long chains tend to show little to no activity at these receptors. nih.gov

The mono(2-ethylbutyl) ester possesses a branched six-carbon (C6) alkyl group. This structure places it within the range of higher biological activity observed for other phthalates. Branching of the alkyl chain can also significantly influence activity. For example, branching can affect how the molecule fits into the binding pocket of a receptor, with studies on the constitutive androstane (B1237026) receptor (CAR) showing that hydrophobic interactions and steric effects are primary drivers of binding affinity. nih.gov While linear side chains may allow for more rapid biodegradation, branched structures can confer different toxicological properties. nih.gov The specific "2-ethyl" branch on the butyl chain of mono(2-ethylbutyl) ester is expected to influence its metabolic profile and interaction with cellular targets compared to its linear isomer, mono-n-hexyl phthalate.

The table below illustrates the general principles of how alkyl chain characteristics can influence the biological activity of phthalates.

| Phthalate Ester | Alkyl Chain Characteristics | Relative Biological Activity (General) |

| Diethyl Phthalate (DEP) | Short, linear (C2) | Low |

| Dibutyl Phthalate (DBP) | Medium, linear (C4) | High |

| Di(2-ethylhexyl) Phthalate (DEHP) | Long, branched (C8) | High |

| Di-n-octyl Phthalate (DNOP) | Long, linear (C8) | Moderate to Low |

| Diheptyl Phthalate | Long, linear (C7) | Low |

This interactive table summarizes general SAR principles for phthalate diesters, whose activity is mediated by their corresponding monoesters. The mono(2-ethylbutyl) ester, with its branched C6 chain, would be expected to have significant biological activity based on these trends.

Comparative Mechanistic Potency with Other Phthalate Monoesters and Diesters

The toxicological activity of this compound (MEBP), like other phthalate metabolites, is intrinsically linked to its chemical structure. The mechanistic potency of phthalates is largely determined by the structure of the alkyl side chain, with the monoester form generally considered the more biologically active species compared to the parent diester. nih.govresearchgate.net Phthalate diesters are typically metabolized in the gut and other tissues by lipases into their respective monoesters, which are then able to interact with various cellular and molecular targets. mdpi.commdpi.com

Research into the structure-activity relationships of phthalates has established several key principles. Generally, the monoester metabolites are more potent activators of nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), than their parent diesters. researchgate.net For instance, di(2-ethylhexyl) phthalate (DEHP) itself is largely inactive, while its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), readily binds to and activates PPARγ. nih.govresearchgate.net Similarly, studies have shown that MEHP is more potent than DEHP in inhibiting myogenesis in skeletal muscle cells. mdpi.com This trend of the monoester being the primary active toxicant holds true for other phthalates like dibutyl phthalate (DBP), whose metabolite monobutyl phthalate (MBP) is a significantly more potent inhibitor of androgen production. nih.gov

The potency of phthalate monoesters is further influenced by the length and branching of the alkyl side chain. Studies on a series of phthalate monoesters have demonstrated clear structure-activity differences in their ability to induce peroxisomal enzyme activities, a classic response to PPARα activation. In rat primary hepatocyte cultures, the octyl isomers of phthalate monoesters were generally found to be more potent than the hexyl isomers in stimulating these enzyme activities. nih.gov

Within the hexyl isomer group, mono(2-ethylbutyl) phthalate (M2EBP) was shown to be more potent than both mono(1-ethylbutyl) phthalate (M1EBP) and the straight-chain isomer, mono-n-hexyl phthalate (MNHP). This suggests that the specific branching of the 2-ethylbutyl side chain enhances its biological activity in this context. However, M2EBP was less potent than the C8 isomer, mono(2-ethylhexyl) phthalate (MEHP), which is a well-characterized and potent activator of PPARs. nih.gov

The comparative potency for the induction of peroxisomal enzyme activity in rat hepatocytes can be summarized as follows:

| Compound | Relative Potency |

| Mono(2-ethylhexyl) phthalate (MEHP) | Most Potent |

| Mono(1-ethylhexyl) phthalate (M1EHP) | Potent |

| Mono-n-octyl phthalate (MNOP) | Potent |

| Mono(2-ethylbutyl) phthalate (M2EBP) | More Potent (than other C6 isomers) |

| Mono(1-ethylbutyl) phthalate (M1EBP) | Less Potent |

| Mono-n-hexyl phthalate (MNHP) | Least Potent (among hexyl isomers) |

| Data sourced from studies on rat primary hepatocyte cultures. nih.gov |

Beyond PPAR activation, another key mechanism of phthalate toxicity is the disruption of steroidogenesis, leading to anti-androgenic effects. While specific data on the anti-androgenic potency of MEBP is limited, general structure-activity relationships indicate that phthalates with side chains of four to six carbons are often the most potent in mediating developmental and reproductive toxicity. scite.ai Phthalate diesters with alkyl chains ranging from C3 to C6 have been shown to exhibit anti-androgenic activity. nih.gov The active metabolites, the monoesters, are believed to exert these effects by down-regulating the expression of genes and inhibiting enzymes involved in testosterone synthesis. scite.ai Given that MEBP falls within this group of C6 phthalates, it is mechanistically plausible that it possesses anti-androgenic potential, though its potency relative to established anti-androgenic monoesters like monobutyl phthalate (MBP) has not been extensively characterized.

Analytical Methodologies for Detection and Quantification in Academic Research

Advanced Extraction and Sample Preparation Techniques for Complex Matrices

The initial and one of the most critical steps in the analysis of MEBP is its extraction from the sample matrix. The choice of technique depends on the matrix's complexity (e.g., urine, water, soil, tissue) and the analyte's physicochemical properties. The goal is to isolate the monoester from interfering substances and pre-concentrate it to levels suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely adopted technique for cleaning up and concentrating phthalate (B1215562) metabolites from aqueous samples like urine and water. uq.edu.au This method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the sorbent while other matrix components are washed away. Subsequently, the retained analytes are eluted with a small volume of an appropriate solvent. For polar compounds like phthalate monoesters, reversed-phase sorbents such as C18 are common. researchgate.netresearchgate.net Polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) are also frequently used due to their high recovery rates for a wide range of compounds. mdpi.com Some methods utilize online SPE systems coupled directly to the analytical instrument, which automates the process, reduces sample handling, and minimizes potential contamination. uq.edu.au

Liquid-Liquid Extraction (LLE) is a traditional and effective method for extracting phthalates from liquid samples. researchgate.netd-nb.info It operates on the principle of differential solubility of the analyte in two immiscible liquids, typically an aqueous sample and an organic solvent like hexane (B92381) or ethyl acetate (B1210297). d-nb.infomdpi.com After vigorous mixing, the analyte partitions into the organic phase, which is then separated and concentrated. While effective, LLE can be labor-intensive and require significant volumes of organic solvents. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors with minimal solvent consumption. mdpi.comresearchgate.net In this technique, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution of fine droplets. This large surface area facilitates rapid mass transfer of the analyte into the extraction solvent. The mixture is then centrifuged to separate the phases. mdpi.com

For solid samples such as soil, sediment, or biological tissues, initial extraction is often performed using techniques like ultrasonication with an organic solvent. The resulting extract is then typically subjected to a cleanup step, such as SPE, to remove interfering co-extractives before analysis. scispace.com

A significant challenge in phthalate analysis is background contamination from laboratory equipment, solvents, and air, often referred to as the "phthalate blank problem." nih.govresearchgate.net Therefore, meticulous care, including the use of glassware instead of plastic, high-purity solvents, and the analysis of procedural blanks, is essential to ensure accurate quantification. s4science.atnih.gov

Chromatographic and Spectrometric Methods

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify MEBP. The most powerful and commonly used techniques are based on chromatography coupled with mass spectrometry.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. restek.com However, phthalate monoesters like MEBP are polar and have lower volatility, often requiring a derivatization step to convert them into more volatile and thermally stable analogues before GC analysis. uq.edu.au

Despite this, methods for the direct analysis of phthalate monoesters without derivatization have been developed. nih.govoregonstate.edu These methods require careful optimization of the GC injector conditions to prevent thermal degradation of the analytes. nih.gov For instance, using a lower injection temperature (e.g., 190°C) and a high-pressure injection mode can minimize the breakdown of monoesters into phthalic anhydride (B1165640). nih.gov

The separation is typically achieved on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or Rtx-5ms). oregonstate.edugcms.cz The mass spectrometer is the preferred detector due to its high selectivity and sensitivity. It is often operated in the selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, thereby increasing sensitivity and reducing matrix interference. mdpi.comoregonstate.edu For MEBP, characteristic ions would be selected for quantification and confirmation.

| Parameter | Typical Condition/Value |

|---|---|

| Injection Mode | Splitless or Pulsed Splitless |

| Injector Temperature | Optimized to prevent degradation (e.g., 190-250°C) |

| Column Type | DB-5ms, Rtx-440, Rxi-XLB |

| Carrier Gas | Helium |

| Oven Program | Temperature ramp (e.g., start at 60°C, ramp to 300°C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the method of choice for analyzing phthalate monoesters. uq.edu.au It is ideally suited for polar, non-volatile, and thermally labile compounds like MEBP, as it does not require derivatization and operates at ambient temperatures, thus avoiding thermal degradation. uq.edu.aunih.gov

The most common approach involves reversed-phase liquid chromatography, where separation occurs on a C18 column. s4science.atsciex.com A gradient elution is typically used, with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as acetic acid or ammonium (B1175870) acetate to improve ionization efficiency. uq.edu.ausciex.com

The detector is a tandem mass spectrometer, most often equipped with an electrospray ionization (ESI) source, which is typically operated in negative ion mode for phthalate monoesters. nih.govnih.gov The high specificity of LC-MS/MS is achieved by using the multiple reaction monitoring (MRM) mode. sciex.com In MRM, a specific precursor ion for MEBP is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, significantly reducing background noise and matrix effects, leading to very low detection limits. nih.govnih.gov

| Parameter | Typical Condition/Value |

|---|---|

| LC Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.05-0.1% Acetic Acid or Ammonium Acetate |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution Mode | Gradient |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) |

Derivatization Strategies for Monoester Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique, particularly GC-MS. uq.edu.au For phthalate monoesters like MEBP, the primary purpose of derivatization is to mask the polar carboxylic acid group, thereby increasing the compound's volatility and thermal stability. uq.edu.au

A common derivatization approach is silylation, where an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The NIST Chemistry WebBook lists mass spectral data for the TMS derivative of Phthalic acid, mono(2-ethylbutyl) ester, indicating its use in GC-MS analysis. nist.gov This process makes the analyte more amenable to gas chromatography, allowing for higher injector and oven temperatures without degradation, which often results in better chromatographic peak shapes and improved sensitivity.

Method Validation, Quality Assurance, and Interlaboratory Comparisons

To ensure that analytical results are reliable and accurate, the developed methods must be rigorously validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scispace.comnih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.comscispace.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery experiments by analyzing samples spiked with a known amount of the analyte. mdpi.com Recoveries for phthalate monoesters are typically expected to be within 80-120%.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). mdpi.comscispace.com

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.comnih.gov

Quality Assurance (QA) involves systematic actions to ensure that the analytical data meet specified quality criteria. A crucial QA measure in phthalate analysis is the use of isotopically labeled internal standards (e.g., ¹³C- or deuterium-labeled MEBP). nih.govnih.gov These standards are added to the sample at the beginning of the analytical procedure and behave almost identically to the native analyte through extraction, cleanup, and analysis, allowing for accurate correction of any analyte loss or matrix-induced signal suppression/enhancement.

Interlaboratory comparisons and proficiency testing programs are essential for assessing and improving the comparability and reliability of data generated by different laboratories. nih.govnih.gov In these studies, multiple laboratories analyze the same reference material, and the results are compared to a reference value. nih.gov Such exercises, like those organized under the European Human Biomonitoring Initiative (HBM4EU), help to identify analytical discrepancies, harmonize methods, and ensure high-quality data for exposure and risk assessment. nih.gov The reproducibility between laboratories is a key performance indicator, with average reproducibilities for phthalate biomarkers reported to be around 24% for single-isomer phthalates. nih.gov

Exposure Assessment Methodologies in Research Contexts

Environmental Monitoring and Source Apportionment Studies

Comprehensive environmental monitoring is crucial for understanding the prevalence and distribution of Phthalic acid, mono(2-ethylbutyl) ester in various environmental compartments. Such studies typically involve the collection and analysis of samples from air, water, soil, and sediment. The primary goal is to quantify the concentrations of the parent compound, di(2-ethylbutyl) phthalate (B1215562), which can then hydrolyze to form the monoester.

Source apportionment studies aim to identify the primary origins of environmental contamination. For phthalates in general, sources are known to be widespread due to their use in a vast array of consumer and industrial products, including PVC plastics, building materials, and personal care products. romj.org Phthalates can be released into the environment during manufacturing, use, and disposal of these products. nih.gov For this compound specifically, it is understood to be a metabolite of di(2-ethylbutyl) phthalate (D2EBP). Therefore, environmental presence would be linked to the sources of D2EBP.

Table 1: Potential Environmental Sources of Di(2-ethylbutyl) Phthalate (Precursor to this compound)

| Source Category | Specific Examples |

| Industrial Processes | Manufacturing of plastics, adhesives, and coatings |

| Consumer Products | Flexible PVC items, some flooring, and wall coverings |

| Building Materials | Sealants, paints, and some insulation materials |

| Waste Streams | Landfill leachate, wastewater treatment plant effluent |

This table is illustrative of general phthalate sources and may apply to D2EBP.

Biomonitoring of this compound Metabolites in Biological Fluids

Biomonitoring provides a direct measure of human exposure by analyzing the concentration of chemicals or their metabolites in biological samples such as urine, blood, or breast milk. mdpi.com For phthalates, urine is the preferred matrix for biomonitoring because the diesters are rapidly metabolized to their monoesters and other metabolites, which are then excreted. mdpi.comnih.gov

The primary metabolite for biomonitoring exposure to di(2-ethylbutyl) phthalate would be this compound. The detection of this specific monoester in urine would confirm human exposure to the parent diester. While extensive biomonitoring data exists for metabolites of other common phthalates like DEHP and dibutyl phthalate (DBP), specific large-scale biomonitoring studies quantifying this compound are not prominently featured in the available scientific literature. epa.gov

Table 2: Biological Fluids Used in Phthalate Biomonitoring

| Biological Fluid | Rationale for Use | Typical Analytes |

| Urine | Primary excretion route for phthalate metabolites; non-invasive collection. mdpi.com | Phthalate monoesters and their oxidative metabolites. |

| Blood (Serum/Plasma) | Can indicate recent exposure, but concentrations are generally lower than in urine. mdpi.com | Phthalate monoesters. |

| Breast Milk | Relevant for assessing infant exposure. | Parent phthalates and some metabolites. |

| Amniotic Fluid | Used in research to assess fetal exposure. | Phthalate metabolites. |

This table outlines general principles of phthalate biomonitoring.

Methodologies for the analysis of phthalate metabolites in biological fluids are well-developed, often utilizing techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). These methods offer the high sensitivity and specificity required to detect the low concentrations of metabolites typically found in human samples. nih.gov

Development and Application of Exposure Modeling Techniques

Exposure modeling is a valuable tool used to estimate human exposure to environmental chemicals when direct measurement is not feasible or to supplement biomonitoring data. These models integrate information on chemical concentrations in various media (air, water, food, dust), human activity patterns, and pharmacokinetic data to predict internal exposure levels. nih.govresearchgate.net

For phthalates, exposure models can be categorized as indirect and direct. Indirect models estimate intake based on environmental concentrations and human intake rates, while direct (or pharmacokinetic) models use biomonitoring data to back-calculate the initial exposure dose. nih.gov

The development of a specific exposure model for this compound would require data that is currently limited in the public domain. Key data inputs would include:

Production and usage volumes of the parent compound, di(2-ethylbutyl) phthalate.

Concentrations in various environmental media and consumer products.

Human intake factors such as dietary consumption, inhalation rates, and dust ingestion rates.

Pharmacokinetic parameters describing the absorption, distribution, metabolism, and excretion of di(2-ethylbutyl) phthalate and the formation of this compound.

Given the lack of specific data for this compound, researchers would likely adapt existing models developed for other phthalates, adjusting parameters based on the physicochemical properties of di(2-ethylbutyl) phthalate. Sensitivity analysis within these models can help identify the most significant exposure pathways and data gaps. researchgate.net

Table 3: Key Components of Phthalate Exposure Models

| Model Component | Description | Data Requirements |

| Source Characterization | Identifying and quantifying the release of the parent phthalate from various sources. | Production volumes, product composition data. |

| Environmental Fate and Transport | Modeling the movement and transformation of the phthalate in the environment. | Physicochemical properties (e.g., vapor pressure, water solubility). |

| Exposure Pathway Analysis | Quantifying human contact with contaminated media (e.g., ingestion, inhalation, dermal contact). | Human activity data, food consumption patterns. |

| Pharmacokinetic Modeling | Simulating the metabolic processes within the human body to predict metabolite concentrations. | Metabolic rates, excretion fractions. |

This table describes the general framework for phthalate exposure modeling.

Research Gaps and Future Directions for Phthalic Acid, Mono 2 Ethylbutyl Ester Studies

Elucidating Underexplored Mechanistic Pathways and Cellular Targets

A significant gap exists in understanding the molecular mechanisms through which Phthalic acid, mono(2-ethylbutyl) ester may exert biological effects. Future research should prioritize investigating its interaction with key cellular targets and signaling pathways. Drawing from studies on analogous compounds like MEHP, several potential avenues for investigation emerge.

Key Research Questions:

Receptor Interaction: Does this compound interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and the aryl hydrocarbon receptor (AHR)? Studies on MEHP have shown it can activate both PPARα and PPARγ, which can have complex and opposing effects on cell proliferation and differentiation. researchgate.net It is crucial to determine if this compound shares these properties.

Oxidative Stress Induction: A common mechanism of phthalate (B1215562) toxicity is the induction of oxidative stress. nih.gov Research is needed to quantify if and how mono(2-ethylbutyl) ester exposure leads to an increase in reactive oxygen species (ROS), disrupts the activity of antioxidant enzymes, and causes oxidative damage to DNA and other macromolecules. nih.gov

Apoptosis and Cell Cycle Regulation: Investigations should explore the compound's potential to trigger programmed cell death (apoptosis) and interfere with cell cycle regulation. Studies on mixtures of phthalates have shown they can induce both intrinsic and extrinsic apoptotic pathways and suppress key regulators of cell proliferation. frontiersin.org

Endocrine Disruption: Phthalates are well-known endocrine-disrupting chemicals (EDCs). nih.gov It is imperative to assess the potential of mono(2-ethylbutyl) ester to interfere with hormonal systems, including steroidogenesis, and the expression of sex hormone receptors. iss.it

Comprehensive Environmental Impact and Ecological Consequences Research

The environmental fate, persistence, and ecological risk of this compound are largely unknown. As phthalates are ubiquitous environmental contaminants, understanding the specific contribution and impact of this metabolite is essential for a complete environmental risk assessment. nih.govresearchgate.net

Future Research Focus:

Environmental Fate and Transport: Studies are needed to determine the compound's persistence in various environmental compartments, including water, soil, and sediment. nih.gov Its potential for bioaccumulation and biomagnification within aquatic and terrestrial food chains is a critical unknown. iss.it

Ecotoxicology: The toxicity of mono(2-ethylbutyl) ester to a range of ecologically relevant organisms should be assessed. This includes aquatic organisms (algae, invertebrates, fish) and soil-dwelling organisms. iss.ituml.edu Endpoints should include survival, growth, and reproduction to establish environmental risk limits. researchgate.netnih.gov

Metabolism in Wildlife: Understanding how different species metabolize the parent diester to mono(2-ethylbutyl) ester and its subsequent metabolites is crucial for assessing species-specific vulnerabilities and for biomonitoring efforts in wildlife populations.

Advancements in Analytical Techniques for Trace Level Detection

To support toxicological and environmental studies, robust and highly sensitive analytical methods are required for the detection and quantification of this compound at trace levels in complex matrices.

Current methods for other phthalate metabolites, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), provide a strong foundation. nih.govnih.gov However, future work should focus on developing and validating methods specifically optimized for mono(2-ethylbutyl) ester.

Areas for Advancement:

Method Development: Development of specific protocols using techniques like LC-MS/MS for quantification in biological samples (e.g., urine, blood) and environmental samples (e.g., water, soil). nih.gov

Improving Detection Limits: Research into advanced sample preparation techniques, such as solid-phase extraction (SPE) or magnetic solid-phase extraction using novel sorbents like magnetic multi-walled carbon nanotubes, could significantly lower the limits of detection (LOD) and quantification (LOQ). rsc.orgresearchgate.netresearchgate.net

High-Throughput Screening: Adapting and validating methods for high-throughput analysis to support large-scale biomonitoring and environmental surveillance programs.

| Analyte | Method | Matrix | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| Mono-methyl phthalate | LC-MS/MS | Human Urine | 0.3 ng/mL | nih.gov |

| Mono-ethyl phthalate | LC-MS/MS | Human Urine | 0.3 ng/mL | nih.gov |

| Mono-butyl phthalate | LC-MS/MS | Human Urine | 1.0 ng/mL | nih.gov |

| Mono-2-ethylhexyl phthalate (MEHP) | LC-MS/MS | Human Urine | 1.0 ng/mL | nih.gov |

| Various Phthalate Esters | GC-IT-MS | Soft Drinks | 0.6-41 pg/µL | rsc.org |

| Various Phthalate Esters | GC-MS/MS | Drinking Water | 0.009–0.032 µg/L (LOD) | researchgate.net |

In Silico Modeling and Predictive Toxicology Applications

Given the vast number of chemicals requiring toxicological evaluation, in silico approaches offer a rapid and efficient means to predict potential hazards and prioritize substances for further testing. youtube.com For a data-poor compound like this compound, computational toxicology is an invaluable starting point.

Future Directions: